molecular formula C18H17N3OS B11134103 3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B11134103
M. Wt: 323.4 g/mol
InChI Key: HLSJCSPLGRROHB-UHFFFAOYSA-N
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Description

3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that features a unique combination of isoquinoline, pyrazole, and thiophene moieties

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H17N3OS/c1-20-16(11-15(19-20)17-7-4-10-23-17)18(22)21-9-8-13-5-2-3-6-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3

InChI Key

HLSJCSPLGRROHB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline and pyrazole intermediates separately, followed by their coupling.

  • Isoquinoline Intermediate Synthesis

      Starting Material: Benzylamine

      Reaction: Pictet-Spengler reaction with an aldehyde to form the isoquinoline ring.

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

  • Pyrazole Intermediate Synthesis

      Starting Material: 2-thiophenecarboxaldehyde

      Reaction: Condensation with hydrazine to form the pyrazole ring.

      Conditions: Reflux in ethanol or methanol.

  • Coupling Reaction

      Reagents: Isoquinoline intermediate, pyrazole intermediate, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: Room temperature to mild heating, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Aqueous or organic solvents, room temperature to reflux.

      Products: Oxidized derivatives of the isoquinoline and pyrazole rings.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous conditions, typically in ether or tetrahydrofuran.

      Products: Reduced forms of the carbonyl group and possibly the heterocyclic rings.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Organic solvents, room temperature to mild heating.

      Products: Substituted derivatives on the isoquinoline or pyrazole rings.

Scientific Research Applications

Chemistry

In organic chemistry, 3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to various bioactive molecules. It can be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure may contribute to the formation of polymers or other advanced materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoquinoline and pyrazole rings could participate in hydrogen bonding, π-π stacking, or other non-covalent interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2(1H)-isoquinolinone: Shares the isoquinoline core but lacks the pyrazole and thiophene moieties.

    1-Methyl-3-(2-thienyl)-1H-pyrazole: Contains the pyrazole and thiophene rings but lacks the isoquinoline structure.

    2-(1H-Pyrazol-5-yl)benzaldehyde: Features the pyrazole ring attached to a benzaldehyde group, differing in the overall structure.

Uniqueness

3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is unique due to its combination of three distinct heterocyclic systems. This structural complexity provides a versatile platform for various chemical modifications and applications, setting it apart from simpler analogs.

Biological Activity

3,4-Dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic compound characterized by its unique structural features that integrate isoquinoline and thienyl-pyrazole moieties. These structural elements are associated with diverse biological activities, making this compound a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's molecular formula is C22H22N2O3SC_{22}H_{22}N_2O_3S, and it features the following key structural components:

  • Isoquinoline Core : Known for its diverse pharmacological properties.
  • Thienyl-Pyrazole Moiety : Enhances interactions with biological targets.
  • Methoxy Groups : Potentially influence solubility and reactivity.

Biological Activity

The biological activity of this compound can be categorized into several areas based on empirical studies:

1. Anticancer Activity

Research indicates that compounds with similar isoquinoline structures exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in various studies, suggesting potential as a therapeutic agent.

2. Antimicrobial Properties

The thienyl-pyrazole component is known for its antimicrobial activity. Preliminary tests have shown effectiveness against a range of bacterial strains, indicating potential for development as an antimicrobial agent.

3. Neuroprotective Effects

Compounds with methoxy substitutions often demonstrate neuroprotective effects. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for neurodegenerative disease treatments.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related isoquinoline derivatives. The results indicated that these compounds could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and death.

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of methoxy-substituted isoquinolines. It was found that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro, suggesting their potential for treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the isoquinoline and thienyl-pyrazole structures can lead to variations in potency and selectivity towards specific biological targets.

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Isoquinoline AIsoquinoline core with methoxy groupsAntioxidant, anticancer
Thienyl-Pyrazole BThienyl ring attached to pyrazoleAntimicrobial
Methoxy Compound CSimilar methoxy groupsNeuroprotective effects

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